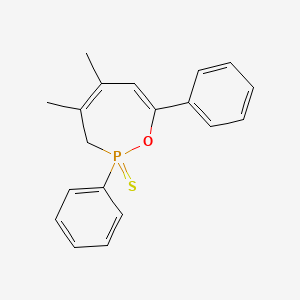![molecular formula C15H12N2O4S B14600155 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate CAS No. 61153-75-1](/img/structure/B14600155.png)
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is a complex organic compound that features a diazonium group, a sulfonyl group, and a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is followed by the nitration of the benzene ring to form a nitro compound, which is then reduced to an amine. The amine undergoes diazotization in the presence of nitrous acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium group, which is sensitive to temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form an amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and various nucleophiles for substitution reactions. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo dyes, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate involves the formation of a diazonium ion, which is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate: Similar structure but with an amino group instead of an oxy group.
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Azo dyes: Compounds formed through azo coupling reactions involving diazonium salts.
Uniqueness
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is unique due to its combination of a diazonium group and a sulfonyl group, which imparts distinct reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
61153-75-1 |
|---|---|
Formule moléculaire |
C15H12N2O4S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[2-(2-diazoacetyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(19,20)21-15-5-3-2-4-13(15)14(18)10-17-16/h2-10H,1H3 |
Clé InChI |
JTCSVFQAEBATLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14600077.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)



![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)


